molecular formula C8H13NO B14654045 7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol CAS No. 45736-14-9

7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol

Cat. No.: B14654045
CAS No.: 45736-14-9
M. Wt: 139.19 g/mol
InChI Key: WZHPCLWXQJYMIQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of pyrrolizine and features a hydroxyl group at the first position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method allows for efficient and large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group at the seventh position can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one.

    Reduction: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-amine.

    Substitution: 7-Bromo-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol.

Scientific Research Applications

7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Retronecine: A related pyrrolizidine alkaloid with similar structural features but lacking the methyl group at the seventh position.

    Heliotridine: Another pyrrolizidine derivative with a hydroxyl group at the first position but different substituents at other positions.

    Lycopsamine: A pyrrolizidine alkaloid with similar biological activity but a different substitution pattern.

Uniqueness

7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group allows for diverse chemical reactivity and potential biological activity .

Properties

CAS No.

45736-14-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

7-methyl-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol

InChI

InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,7-8,10H,3-5H2,1H3

InChI Key

WZHPCLWXQJYMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN2C1C(CC2)O

Origin of Product

United States

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